molecular formula C14H13NO3S2 B2737865 (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 380593-18-0

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2737865
CAS No.: 380593-18-0
M. Wt: 307.38
InChI Key: PXLXQAAVDVTFPN-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a propanoic acid group, and a methylphenyl group

Preparation Methods

The synthesis of (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the reaction of a thiazolidine derivative with a methylphenyl compound under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at a temperature range of 50-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-9-3-2-4-10(7-9)8-11-13(18)15(14(19)20-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLXQAAVDVTFPN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.